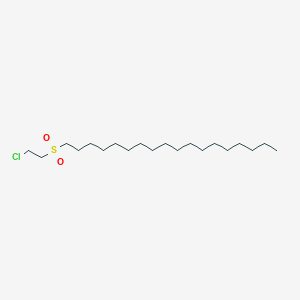
1-(2-Chloroethylsulfonyl)octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethylsulfonyl)octadecane is a chemical compound with the molecular formula C20H41ClO2S and a molecular weight of 381.056 g/mol . This compound is known for its unique structure, which includes a long octadecane chain attached to a sulfonyl group and a chloroethyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
1-(2-Chloroethylsulfonyl)octadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethylsulfonyl)octadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and chloroethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethylsulfonyl)octadecane involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures .
Comparación Con Compuestos Similares
1-(2-Chloroethylsulfonyl)octadecane can be compared with other similar compounds, such as:
Octadecane-1-sulfonyl chloride: Similar structure but lacks the chloroethyl group, leading to different reactivity and applications.
1,2-Bis(2-chloroethylsulfonyl)ethane: Contains two chloroethylsulfonyl groups, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific combination of a long alkyl chain, a sulfonyl group, and a chloroethyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
15287-15-7 |
|---|---|
Fórmula molecular |
C20H41ClO2S |
Peso molecular |
381.1 g/mol |
Nombre IUPAC |
1-(2-chloroethylsulfonyl)octadecane |
InChI |
InChI=1S/C20H41ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(22,23)20-18-21/h2-20H2,1H3 |
Clave InChI |
ANHJBBGSPDSWMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCS(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


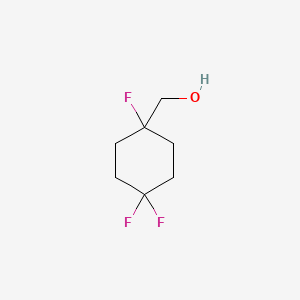

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
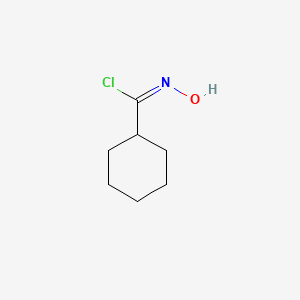
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
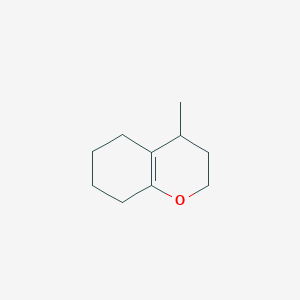
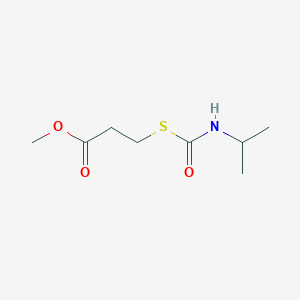
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
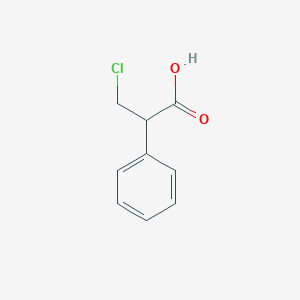
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)

